3-Methoxy-4-nitroaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methoxy-4-nitroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7-4-5(8)2-3-6(7)9(10)11;/h2-4H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPPZDYKBVOLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Development for 3 Methoxy 4 Nitroaniline Hydrochloride
Direct Synthesis Strategies for 3-Methoxy-4-nitroaniline (B176388) Hydrochloride
Direct synthesis strategies involve the introduction of the key functional groups, the amino and nitro moieties, onto a methoxy-substituted benzene (B151609) ring. These methods are often favored for their atom economy and fewer synthetic steps.
Nitration Pathways of Substituted Methoxyanilines
A common and direct approach to 3-methoxy-4-nitroaniline is through the electrophilic nitration of a suitably protected 3-methoxyaniline derivative. The regioselectivity of the nitration is a crucial aspect of this strategy. The methoxy (B1213986) group is an ortho-, para-directing activator, while the amino group is also a strong ortho-, para-director. To achieve the desired 4-nitro substitution pattern, the powerful directing effect of the amino group is often modulated by converting it into a less activating and more sterically hindering group, such as an acetamide.
The nitration of 3-methoxyacetanilide is a plausible route. In this precursor, the acetamido group at position 1 and the methoxy group at position 3 would direct the incoming electrophile (the nitronium ion, NO₂⁺). The acetamido group strongly directs to its para position (position 4), which is also an ortho position to the methoxy group. This alignment of directing effects favors the formation of the desired 3-methoxy-4-nitroacetanilide intermediate, which can then be hydrolyzed to yield 3-methoxy-4-nitroaniline.
A study on the nitration of the structurally similar 3-methylacetanilide demonstrated that the major product obtained was 3-methyl-4-nitroaniline, with a yield of 91%. ulisboa.pt This high regioselectivity is attributed to the concerted directing effects of the acetamido and methyl groups to the 4-position. ulisboa.pt A similar outcome can be anticipated for the nitration of 3-methoxyacetanilide.
Furthermore, a patented method describes the synthesis of 3-nitro-4-methoxyacetanilide, a key intermediate for 3-methoxy-4-nitroaniline, through the nitration of p-methoxyacetanilide in a continuous flow microchannel reactor. google.com This process highlights the industrial relevance of nitration of substituted acetanilides in producing precursors for the target molecule.
| Starting Material | Major Product | Yield (%) | Reference |
|---|---|---|---|
| 3-Methylacetanilide | 3-Methyl-4-nitroaniline | 91 | ulisboa.pt |
| p-Methoxyacetanilide | 3-Nitro-4-methoxyacetanilide | Not specified | google.com |
Selective Reduction of Dinitro Aromatic Precursors
Another direct approach involves the selective reduction of one nitro group in a dinitro aromatic precursor. The success of this method hinges on the differential reactivity of the two nitro groups, which can be influenced by their electronic and steric environments.
A potential precursor for this route is 1-methoxy-2,4-dinitrobenzene. The selective reduction of one nitro group in the presence of another is often achieved using reagents such as sodium sulfide (B99878) or polysulfides in what is known as the Zinin reduction. wikipedia.orgacsgcipr.orgstackexchange.com The regioselectivity of this reduction is governed by the electronic and steric effects of the substituents on the aromatic ring. For substituted dinitro- and trinitro-phenols and their ethers, a nitro group ortho to the hydroxy or alkoxy group is preferentially reduced. stackexchange.com In the case of 2,4-dinitroanisole (B92663) (1-methoxy-2,4-dinitrobenzene), this would lead to the preferential reduction of the nitro group at the 2-position, yielding 2-methoxy-5-nitroaniline (B165355), not the desired 3-methoxy-4-nitroaniline.
However, if the starting material were 1,2-dinitro-4-methoxybenzene, the outcome of the selective reduction would be different. In this case, neither nitro group is ortho to the methoxy group. Therefore, the least sterically hindered nitro group would be preferentially reduced. stackexchange.com This would likely be the nitro group at the 1-position, leading to the formation of 3-methoxy-4-nitroaniline.
| Precursor | Reducing Agent | Predicted Major Product | Governing Principle | Reference |
|---|---|---|---|---|
| 1-Methoxy-2,4-dinitrobenzene | Sodium Sulfide (Zinin Reduction) | 2-Methoxy-5-nitroaniline | Preferential reduction of the ortho nitro group | stackexchange.com |
| 1,2-Dinitro-4-methoxybenzene | Sodium Sulfide (Zinin Reduction) | 3-Methoxy-4-nitroaniline | Reduction of the least sterically hindered nitro group | stackexchange.com |
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing an amino group onto an activated aromatic ring. For the synthesis of 3-methoxy-4-nitroaniline, a suitable precursor would be an aromatic ring substituted with a good leaving group at the 1-position, a methoxy group at the 3-position, and a nitro group at the 4-position. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions.
A plausible synthetic route would involve the reaction of a 1-halo-3-methoxy-4-nitrobenzene (where halo = F, Cl, Br, or I) with an ammonia (B1221849) source. The reaction of 2,4-dinitrofluorobenzene with amines is a classic example of an SNAr reaction. libretexts.org Similarly, the presence of the nitro group para to the halogen in 1-halo-3-methoxy-4-nitrobenzene would facilitate the displacement of the halide by a nucleophile like ammonia or an ammonia equivalent.
Indirect Synthetic Routes and Precursor Derivatization
Indirect routes to 3-methoxy-4-nitroaniline hydrochloride involve the synthesis of a related nitroaromatic compound followed by the transformation of existing functional groups to generate the desired aniline (B41778).
Functional Group Interconversions on Related Nitroaromatics
Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the strategic modification of molecules. In the context of 3-methoxy-4-nitroaniline synthesis, a key FGI would be the conversion of a different functional group at the 1-position of a 3-methoxy-4-nitrobenzene scaffold into an amino group.
For instance, the synthesis of 3-methoxy-4-nitrophenol (B113588) has been reported. chemicalbook.com This compound could potentially be converted to 3-methoxy-4-nitroaniline. One possible method for this transformation is the Bucherer reaction or its variations, which involve the conversion of a phenol (B47542) to an aniline in the presence of an ammonia source and a sulfite (B76179) or bisulfite. Another approach could be the conversion of the phenolic hydroxyl group into a better leaving group, such as a triflate, followed by a nucleophilic substitution with an amine.
Palladium-Catalyzed Coupling Reactions in Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. wikipedia.orgbeilstein-journals.orglibretexts.orgnumberanalytics.com This methodology allows for the coupling of aryl halides or triflates with a wide range of amines, including ammonia or ammonia equivalents.
A potential application of this powerful reaction in the synthesis of 3-methoxy-4-nitroaniline would involve the use of a 1-halo-3-methoxy-4-nitrobenzene as the aryl halide partner. This substrate could then be coupled with an ammonia surrogate, such as benzophenone (B1666685) imine, followed by hydrolysis to unveil the primary amine. The Buchwald-Hartwig amination is known for its broad functional group tolerance, making it suitable for substrates containing a nitro group. libretexts.orgnumberanalytics.com The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and would need to be optimized for this specific transformation. beilstein-journals.org
Optimization of Reaction Conditions and Yield Enhancement
The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that influence the outcome of the synthesis include the choice of solvent, reaction temperature, and the catalytic system employed for nitro group transformations.
Solvent Effects and Temperature Control in Synthesis
The selection of an appropriate solvent system is critical in the synthesis of aromatic compounds like this compound. Solvents not only dissolve reactants but also influence reaction rates and selectivity. The polarity of the solvent can affect the energy of the transition states and intermediates, thereby altering the course of the reaction. For instance, in the nitration of an aniline precursor, the choice of solvent can impact the regioselectivity of the nitration.
The solubility of 2-methoxy-4-nitroaniline (B147289) has been studied in various monosolvents, providing insights into suitable solvent systems for its synthesis and purification. acs.org The solubility was found to be highest in N-methylpyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO), and lowest in water. acs.org This data is instrumental in selecting solvents for reaction and crystallization steps.
Interactive Data Table: Solubility of 2-Methoxy-4-nitroaniline in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (10^3 x₁) |
| N-methylpyrrolidone (NMP) | 363.00 |
| Dimethyl sulfoxide (DMSO) | 267.00 |
| 1,4-Dioxane | 129.00 |
| Ethyl acetate | 56.50 |
| Acetonitrile (B52724) | 40.80 |
| Ethanol (B145695) | 22.30 |
| Methanol | 21.00 |
| n-Propanol | 14.90 |
| Isopropanol | 11.20 |
| Ethylene glycol (EG) | 9.98 |
| n-Butanol | 9.77 |
| Water | 0.12 |
This data is adapted from studies on 2-methoxy-4-nitroaniline and serves as a reference for solvent selection in the synthesis of related compounds. acs.org
Role of Catalytic Systems in Nitro Group Transformations
The reduction of a nitro group to an amine is a pivotal step in the synthesis of many aniline derivatives. A variety of catalytic systems have been developed for this transformation, offering different levels of efficiency, selectivity, and functional group tolerance.
Catalytic hydrogenation using molecular hydrogen (H₂) is a common method for nitro group reduction. Noble metal catalysts such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon are highly effective for this purpose. organic-chemistry.org For instance, Pd/C can be used at very low loadings in the presence of a hydrogen source to reduce nitro compounds to amines in high yields. organic-chemistry.org
Transfer hydrogenation offers an alternative to using gaseous hydrogen. This method utilizes a hydrogen donor molecule, such as formic acid, hydrazine (B178648), or sodium borohydride, in the presence of a catalyst. organic-chemistry.orgnih.gov A well-defined iron-based catalyst system has been shown to effectively reduce nitroarenes to anilines using formic acid as the reducing agent under mild conditions. organic-chemistry.org This system is notable for being base-free and tolerant of other reducible functional groups. organic-chemistry.org
Recent advancements have also explored the use of metal-free reduction systems. For example, the combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a mild, metal-free method for the reduction of both aromatic and aliphatic nitro groups. organic-chemistry.org Another metal-free approach utilizes tetrahydroxydiboron (B82485) in water, which can achieve chemoselective reduction of aromatic nitro compounds. organic-chemistry.org
Interactive Data Table: Comparison of Catalytic Systems for Nitro Group Reduction
| Catalyst System | Reducing Agent | Key Features |
| Pd/C | H₂ or Triethylsilane | Low catalyst loading, recyclable. organic-chemistry.org |
| Iron-based catalyst | Formic acid | Base-free, mild conditions, good functional group tolerance. organic-chemistry.org |
| HSiCl₃ / Tertiary Amine | HSiCl₃ | Metal-free, wide applicability. organic-chemistry.org |
| Tetrahydroxydiboron | B₂(OH)₄ | Metal-free, performed in water, highly chemoselective. organic-chemistry.org |
| Palladium on glass wool (Pd@GW) | NaBH₄ or H₂ | High performance and durability, works at room temperature and pressure. nih.govnih.gov |
Isolation and Purification Strategies in the Synthesis of this compound
The isolation and purification of the final product are critical steps to ensure the desired quality of this compound. The strategy typically involves separating the product from the reaction mixture, removing unreacted starting materials, byproducts, and catalysts.
A common initial step is the quenching of the reaction mixture, often by pouring it onto ice or into water, which can precipitate the crude product. magritek.com This is followed by filtration to collect the solid material. The crude product is then washed with water and sometimes a mild base to remove acidic impurities.
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial and is guided by the solubility data of the product. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. For nitroaniline derivatives, solvents like ethanol or ethanol-water mixtures are often employed. magritek.com
The formation of the hydrochloride salt itself is an effective purification method. By treating the free amine with hydrochloric acid, the more stable and often more crystalline hydrochloride salt is formed. This salt can then be isolated by filtration and washed with a suitable solvent to remove non-basic impurities.
In cases where simple crystallization is insufficient to achieve the desired purity, chromatographic techniques such as column chromatography may be employed. This method separates compounds based on their differential adsorption onto a stationary phase, allowing for the isolation of the target compound from closely related impurities.
Chemical Transformations and Reaction Pathways of 3 Methoxy 4 Nitroaniline Hydrochloride
Reduction Chemistry of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for nitroanilines, as it yields synthetically valuable diamine derivatives. youtube.com This conversion can be achieved through various methods, each with distinct mechanisms and levels of selectivity. wikipedia.org
Catalytic Hydrogenation Mechanisms and Stereoselectivity
Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of aromatic nitro compounds. bohrium.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. commonorganicchemistry.com
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com Bimetallic catalysts, such as copper/nickel (Cu/Ni) nanoparticles, have also been shown to be highly effective for the hydrogenation of related structures like 3-nitro-4-methoxy-acetylaniline. rsc.orgresearchgate.net In one study, bimetallic Cu₀.₇Ni₀.₃ nanoparticles demonstrated high conversion (95.7%) and selectivity (99.4%) in transforming 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline. rsc.orgresearchgate.net
The mechanism of catalytic hydrogenation is understood to begin with the adsorption and activation of molecular hydrogen on the surface of the metal catalyst. orientjchem.org The nitro compound then interacts with the activated hydrogen on the catalyst surface, leading to a stepwise reduction of the nitro group. orientjchem.org The final amine product is subsequently desorbed from the catalyst surface, allowing the catalytic cycle to continue. orientjchem.org The rate of this reaction can be influenced by the nature and position of other substituents on the aromatic ring; electron-donating groups can affect the reduction rate. orientjchem.org
Given that the reduction of the nitro group to an amine does not typically create a new chiral center on the aniline (B41778) ring, stereoselectivity is not a primary consideration in the hydrogenation of 3-methoxy-4-nitroaniline (B176388) hydrochloride itself.
Chemoselective Reduction with Various Reagents
Chemoselectivity—the reduction of the nitro group without affecting other potentially reducible functional groups—is a critical aspect of synthetic organic chemistry. A variety of reagents and systems have been developed to achieve this selectivity. organic-chemistry.org
Metal-acid systems are a classic method for nitro group reduction. Reagents such as iron powder in acidic media (e.g., acetic acid or hydrochloric acid) or tin(II) chloride (SnCl₂) in hydrochloric acid are effective and mild, often leaving other functional groups intact. wikipedia.orgcommonorganicchemistry.com Other methods include the use of sodium hydrosulfite or sodium sulfide (B99878), the latter of which can be useful for the selective reduction of one nitro group in a dinitro compound. wikipedia.orgcommonorganicchemistry.com
More modern and specialized reagents have also been developed. A combination of hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder has been reported as an inexpensive and highly efficient system for the selective reduction of aromatic nitro compounds at room temperature. researchgate.net This method avoids the hydrogenolysis of sensitive groups. researchgate.net Additionally, metal-free approaches using reagents like tetrahydroxydiboron (B82485) in water offer mild conditions and excellent functional group tolerance. organic-chemistry.org In contrast, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable for converting aromatic nitro compounds to anilines, as they tend to favor the formation of azo compounds. wikipedia.orgcommonorganicchemistry.com
| Reagent/System | Typical Conditions | Selectivity and Notes | Reference |
|---|---|---|---|
| H₂ with Pd/C or Raney Ni | Pressurized H₂ gas, various solvents | Highly efficient but can reduce other groups (e.g., alkenes, alkynes, some halides). | wikipedia.orgcommonorganicchemistry.com |
| Fe in Acid (e.g., HCl, Acetic Acid) | Refluxing in acidic solution | Classic, mild, and cost-effective method with good selectivity for the nitro group. | wikipedia.orgcommonorganicchemistry.com |
| SnCl₂ in Acid | Acidic solution (e.g., HCl) | Provides a mild reduction, preserving many other reducible groups. | commonorganicchemistry.comresearchgate.net |
| Zinc/Hydrazine Glyoxylate | Room temperature | A novel and efficient system that avoids hydrogenolysis of halogens and other sensitive groups. | researchgate.net |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in the presence of another. | wikipedia.orgcommonorganicchemistry.com |
| Tetrahydroxydiboron | Water, room temperature | A metal-free system with high chemoselectivity, tolerating vinyl, ethynyl, carbonyl, and halogen groups. | organic-chemistry.org |
Mechanistic Studies of Nitro Reduction Pathways
The transformation of an aromatic nitro group (-NO₂) into a primary amino group (-NH₂) is a comprehensive six-electron reduction. nih.gov The reaction proceeds through a series of well-established intermediates, regardless of the specific reducing agent used.
The accepted mechanistic sequence is as follows:
Nitro to Nitroso: The nitro group is first reduced to a nitroso group (-NO).
Nitroso to Hydroxylamino: The nitroso intermediate is then rapidly reduced to an N-arylhydroxylamine (-NHOH). This step is often significantly faster than the initial reduction, making the nitroso species difficult to isolate. nih.gov
Hydroxylamino to Amino: Finally, the hydroxylamine (B1172632) is reduced to the corresponding primary amine (-NH₂).
The reaction conditions and the choice of reducing agent can influence the final product by intercepting these intermediates. For instance, reduction with certain metal hydrides can cause the condensation of the nitroso and hydroxylamine intermediates, leading to the formation of an azo (-N=N-) linkage. wikipedia.org Similarly, reduction with excess zinc metal can result in the formation of N,N'-diarylhydrazine. wikipedia.org
Reactivity of the Amino Group
The primary aromatic amino group of 3-methoxy-4-nitroaniline is nucleophilic and serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.
Diazotization Reactions and Azo Compound Formation
Primary aromatic amines are key substrates for diazotization reactions. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). orientjchem.orggoogle.com The reaction converts the amino group into a diazonium salt functionality (-N₂⁺Cl⁻). The electron-withdrawing nature of the nitro group in 3-methoxy-4-nitroaniline reduces the basicity of the amino group, which may necessitate carefully controlled or stronger acidic conditions for the reaction to proceed efficiently. quora.comanalchemres.org
The resulting diazonium salt is a valuable synthetic intermediate. It can undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound. researchgate.netanjs.edu.iq These compounds, characterized by the -N=N- functional group, are often intensely colored and form the chemical basis for a large class of dyes and pigments. researchgate.netanjs.edu.iq For example, a structurally similar compound, 2-methoxy-5-nitroaniline (B165355), can be diazotized and coupled with 3-chloroaniline (B41212) to produce a dis-azo dye. orientjchem.org
| Step | Reaction | Description | Reference |
|---|---|---|---|
| 1. Diazotization | Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O | The primary aromatic amine is converted to a diazonium salt using nitrous acid at low temperatures. | orientjchem.orggoogle.com |
| 2. Azo Coupling | Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX | The diazonium salt acts as an electrophile and attacks an activated aromatic ring (Ar'-H), such as a phenol or aniline, to form the azo compound. | researchgate.netanjs.edu.iq |
Acylation and Sulfonamidation Reactions
The nucleophilic nature of the amino group allows it to react readily with acylating and sulfonylating agents.
Acylation: This reaction involves treating the amine with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride (e.g., acetyl chloride), to form an amide. For instance, the acetylation of 3-methoxy-4-nitroaniline would yield N-(3-methoxy-4-nitrophenyl)acetamide. This reaction is often used to protect the amino group during other transformations, such as nitration. google.comgoogle.com
Sulfonamidation: In a similar fashion, the amino group can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base to form sulfonamides. These compounds are an important class of molecules in medicinal chemistry and materials science. A modern approach has been developed for the synthesis of sulfonamides through the reductive coupling of nitroarenes with aryl sulfinates, providing a more direct route from the nitro compound. acs.org
Schiff Base Formation and Condensation Reactions
The primary aromatic amine functionality in 3-methoxy-4-nitroaniline allows it to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the characteristic carbon-nitrogen double bond (azomethine group) of the imine. bohrium.com For the reaction to occur, the free amine is required; therefore, the hydrochloride salt must first be neutralized with a base.
The general mechanism involves:
Neutralization: Treatment of 3-methoxy-4-nitroaniline hydrochloride with a base (e.g., sodium hydroxide, triethylamine) to generate the free 3-methoxy-4-nitroaniline.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine (hemiaminal).
Dehydration: The hydroxyl group of the carbinolamine is protonated (often catalyzed by a trace amount of acid), converting it into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the final Schiff base product.
The stability of the resulting Schiff base is often enhanced by the aromatic ring's conjugation system. The electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group can influence the reaction rate and the electronic properties of the final imine product.
| Aniline Derivative | Carbonyl Compound | Reaction Conditions | Schiff Base Product | Yield |
|---|---|---|---|---|
| m-Nitroaniline | Benzaldehyde | Reflux in ethanol (B145695) with catalytic acetic acid | N-Benzylidene-3-nitroaniline | High |
| p-Nitroaniline | Salicylaldehyde | Stirring in ethanol at room temperature | 2-((4-nitrophenylimino)methyl)phenol | Excellent |
| 4-Chloro-3-nitroaniline | 3-Hydroxy-4-methoxybenzaldehyde | Solid-liquid phase equilibrium | 5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol | Not specified |
| 2-Amino-4-nitrophenol | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Solid-liquid phase equilibrium | 2-((4-hydroxy-3-methoxybenzylidene)amino)-4-nitrophenol | Not specified |
Transformations Involving the Methoxy Group
The methoxy group (-OCH₃) on the aromatic ring is generally stable but can be modified under specific reaction conditions, primarily through demethylation or nucleophilic substitution.
Demethylation involves the cleavage of the methyl C-O bond of the methoxy ether to yield a hydroxyl group (phenol). This transformation is typically achieved using strong acids, Lewis acids, or nucleophilic reagents.
A common and effective method for the demethylation of aryl methyl ethers is the use of Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). The mechanism proceeds as follows:
Coordination: The Lewis acid coordinates to the oxygen atom of the methoxy group, making it a better leaving group.
Nucleophilic Attack: A nucleophile, often the halide counter-ion from the Lewis acid (e.g., Br⁻ from BBr₃), attacks the methyl carbon in an Sₙ2-type reaction.
Cleavage: The C-O bond is cleaved, releasing a methyl halide (e.g., CH₃Br) and forming an aluminum or boron phenoxide complex.
Hydrolysis: Subsequent workup with water hydrolyzes the complex to yield the final phenol product.
This strategy can be regioselective, particularly for molecules with multiple methoxy groups.
| Reagent Class | Examples | General Conditions |
|---|---|---|
| Lewis Acids | BBr₃, AlCl₃, BCl₃ | Inert solvent (e.g., CH₂Cl₂, CHCl₃), often at low temperatures |
| Protic Acids | HBr, HI | High temperatures, often in acetic acid or neat |
| Nucleophiles | Thiolates (e.g., Ethanethiolate), Iodide ions (e.g., LiI) | High-boiling polar aprotic solvents (e.g., DMF, NMP) |
The methoxy group can be displaced by a strong nucleophile through a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This reaction is feasible because the aromatic ring is "activated" by the presence of a strong electron-withdrawing group, in this case, the nitro group (-NO₂). chemistrysteps.com
For an SₙAr reaction to occur, two key conditions must be met:
The ring must be substituted with a powerful electron-withdrawing group.
There must be a good leaving group (in this case, the methoxy group).
The nitro group strongly activates the ring towards nucleophilic attack, especially at the ortho and para positions relative to itself. In 3-methoxy-4-nitroaniline, the methoxy group is positioned ortho to the nitro group, making it susceptible to displacement. libretexts.org The mechanism involves two main steps:
Addition of Nucleophile: A strong nucleophile (e.g., OH⁻, RS⁻, R₂NH) attacks the carbon atom bearing the methoxy group. This attack is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. chemistrysteps.com
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, which is the methoxide (B1231860) ion (CH₃O⁻).
This pathway allows for the direct replacement of the methoxy group with other functional groups, providing a route to a variety of substituted 4-nitroaniline (B120555) derivatives.
Cyclization Reactions and Heterocyclic Compound Formation
3-Methoxy-4-nitroaniline is a valuable precursor for the synthesis of various heterocyclic compounds, particularly fused bicyclic systems like benzimidazoles and quinoxalines. The key step in these syntheses is the chemical or catalytic reduction of the nitro group to a second amino group, converting the starting material into 3-methoxy-1,2,4-benzenetriamine or a related o-phenylenediamine (B120857) derivative.
Benzimidazole (B57391) Synthesis: o-Phenylenediamines readily undergo condensation reactions with carboxylic acids or their derivatives (such as aldehydes, esters, or nitriles) to form benzimidazoles. bohrium.commdpi.com
Reaction with Aldehydes: The diamine can be condensed with an aldehyde, often under oxidative conditions or in the presence of a catalyst like supported gold nanoparticles, to form a 2-substituted benzimidazole. mdpi.comijariie.com The reaction first forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation/dehydrogenation. mdpi.com
Reaction with Carboxylic Acids (Phillips Method): Heating the diamine with a carboxylic acid, typically in the presence of a strong acid like hydrochloric acid, leads to cyclodehydration and the formation of the benzimidazole ring. ijariie.com
Quinoxaline (B1680401) Synthesis: Quinoxalines are formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. encyclopedia.pub The reaction is often straightforward and high-yielding. arkat-usa.orgnih.gov
The two amino groups of the diamine react with the two carbonyl groups of the dicarbonyl compound to form a dihydropyrazine (B8608421) intermediate, which then spontaneously aromatizes to the stable quinoxaline ring system.
| Heterocyclic System | Reactant Partner | General Reaction Type | Catalyst/Conditions |
|---|---|---|---|
| Benzimidazole | Aldehydes | Condensation/Oxidative Cyclization | Au/TiO₂, p-TsOH, Air (O₂) |
| Benzimidazole | Carboxylic Acids | Condensation/Dehydration | Strong acid (e.g., 4M HCl), heat |
| Quinoxaline | α-Diketones (e.g., Benzil) | Double Condensation | Acetic acid, reflux; or room temp. with catalyst |
| Quinoxaline | α-Hydroxy Ketones | Condensation/Oxidation | I₂/DMSO |
Electrochemical Reactions and Polymerization Potential
The electrochemical behavior of 3-methoxy-4-nitroaniline is characterized by reactions involving both the nitro group and the aniline moiety. These processes can lead to either reduction of the nitro group or oxidative polymerization of the molecule.
Electrochemical Reduction: The nitro group is readily reducible via electrochemical methods. This process is often highly selective and can be performed under mild conditions. acs.org The reduction typically proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the corresponding amine. For 3-methoxy-4-nitroaniline, this would result in the formation of 3-methoxy-1,4-diaminobenzene. This transformation is valuable as it provides a clean method for generating the diamine precursor needed for cyclization reactions. The process involves the transfer of electrons from a cathode to the nitroarene, often mediated by a redox catalyst. acs.org
Electrochemical Polymerization: Aniline and its derivatives are well-known to undergo electropolymerization to form conductive polymers, such as polyaniline. scispace.com The process is initiated by the oxidation of the aniline monomer at an electrode surface (anode) to form a radical cation. arxiv.org These radical cations can then couple, typically in a head-to-tail fashion, to form dimers, trimers, and eventually a polymer chain. arxiv.orgnih.gov
For 3-methoxy-4-nitroaniline, the polymerization potential is influenced by its substituents:
The amino group is the primary site of oxidation to initiate polymerization.
The methoxy group is electron-donating and generally facilitates the oxidation process, potentially lowering the polymerization potential.
The nitro group is strongly electron-withdrawing, which deactivates the ring and makes oxidation more difficult, thus increasing the potential required for polymerization.
The interplay of these groups determines the feasibility and properties of the resulting polymer. Copolymerization with aniline or other substituted anilines is also a viable strategy to tailor the properties of the final polymeric material. acs.org The resulting polymer would be expected to have unique electronic and optical properties due to the presence of the methoxy and nitro functional groups along the polymer backbone.
Advanced Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 3-Methoxy-4-nitroaniline (B176388) hydrochloride. By analyzing the vibrational modes of the molecule, detailed information about its functional groups and their chemical environment can be elucidated.
Band Assignment and Mode Analysis for Molecular Structure
The vibrational spectrum of 3-Methoxy-4-nitroaniline hydrochloride is characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups. The formation of the hydrochloride salt from the parent aniline (B41778) involves the protonation of the amino group to form an anilinium ion (-NH3+). This structural change induces significant shifts in the vibrational frequencies compared to the free base.
Key vibrational modes for this compound include the N-H stretching and bending vibrations of the anilinium group, the symmetric and asymmetric stretching of the nitro (NO2) group, C-N stretching, C-O-C stretching of the methoxy (B1213986) group, and various vibrations of the aromatic ring.
Table 1: Predicted FT-IR and FT-Raman Band Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretching (asymmetric) | 3100-3000 | Broad absorption due to the anilinium group. |
| N-H Stretching (symmetric) | 3000-2800 | Broad absorption, often overlapping with C-H stretching. |
| C-H Stretching (aromatic) | 3100-3000 | Sharp, medium intensity bands. |
| C-H Stretching (methoxy) | 2980-2940 | Sharp, medium to weak intensity bands. |
| N-H Bending (asymmetric) | 1620-1580 | Medium to strong intensity band. |
| C=C Stretching (aromatic) | 1600-1450 | Multiple bands of varying intensity. |
| NO₂ Stretching (asymmetric) | 1550-1510 | Strong intensity band. |
| N-H Bending (symmetric) | 1550-1500 | Medium intensity band. |
| NO₂ Stretching (symmetric) | 1360-1320 | Strong intensity band. |
| C-N Stretching | 1300-1200 | Shifted to a lower frequency upon protonation. |
| C-O-C Stretching (asymmetric) | 1280-1240 | Strong intensity band. |
| C-O-C Stretching (symmetric) | 1050-1010 | Medium intensity band. |
Note: The predicted wavenumbers are based on typical ranges for the specified functional groups in similar protonated aniline compounds. Actual experimental values may vary.
Conformational Analysis through Vibrational Frequencies
While direct conformational analysis of this compound through vibrational frequencies is complex, theoretical calculations can provide insights into the most stable conformations. The rotational freedom around the C-N and C-O bonds can lead to different conformers. The vibrational frequencies of these conformers can be calculated using computational methods, and the comparison of these calculated spectra with experimental data can help in identifying the predominant conformation in the solid state or in solution. The presence of the bulky nitro and methoxy groups, along with the protonated amino group, likely influences the preferred orientation of these substituents relative to the benzene (B151609) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.
Elucidation of Complex Molecular Architectures of Derivatives
NMR spectroscopy is particularly valuable in characterizing derivatives of 3-Methoxy-4-nitroaniline. By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectra, the precise location and nature of substituents on the aromatic ring or modifications to the functional groups can be determined. For instance, the introduction of additional substituents would lead to predictable changes in the chemical shifts of the nearby protons and carbons, allowing for unambiguous structure determination.
Upon protonation of the amino group to form the hydrochloride salt, significant changes in the NMR spectrum are expected compared to the free base. The protonation leads to a deshielding effect on the aromatic protons, causing their signals to shift downfield. The protons of the newly formed -NH3+ group would appear as a broad signal, and the chemical shifts of the methoxy protons would also be affected.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.5 - 8.5 | m | - |
| Methoxy (-OCH₃) | 3.9 - 4.2 | s | - |
| Anilinium (-NH₃⁺) | 8.0 - 10.0 | br s | - |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent used. 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet.
Dynamic NMR Studies of Rotational Barriers or Isomerism
For example, in sterically hindered derivatives of 3-Methoxy-4-nitroaniline, the rotation around the C-N bond might be restricted. At low temperatures, this restricted rotation could lead to the observation of distinct NMR signals for conformers that are rapidly interconverting at room temperature. By analyzing the changes in the NMR spectrum as a function of temperature, the energy barrier for this rotational process can be calculated. This information provides valuable insights into the steric and electronic effects governing the molecule's conformational dynamics.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the conjugated system within the molecule.
For 3-Methoxy-4-nitroaniline, the presence of the electron-donating amino and methoxy groups in conjugation with the electron-withdrawing nitro group and the benzene ring leads to significant absorption in the UV-Vis region. However, upon protonation to form the hydrochloride salt, a significant change in the UV-Vis spectrum is expected.
The protonation of the amino group removes the lone pair of electrons on the nitrogen from conjugation with the aromatic ring. This disruption of the extended conjugated system results in a hypsochromic shift, also known as a blue shift, where the λmax is shifted to a shorter wavelength. This is because more energy is required to excite the electrons. The spectrum of the hydrochloride salt is expected to more closely resemble that of a nitro-methoxybenzene system rather than the highly conjugated nitroaniline derivative. For aniline itself, the absorption maximum shifts from around 280 nm to approximately 203 nm and 254 nm upon protonation. askfilo.com A similar blue shift would be anticipated for this compound.
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for 3-Methoxy-4-nitroaniline and its Hydrochloride Salt
| Compound | Predicted λmax (nm) | Effect |
| 3-Methoxy-4-nitroaniline | ~350-400 | Extended conjugation leads to longer wavelength absorption. |
| This compound | ~280-320 | Disruption of conjugation leads to a hypsochromic (blue) shift. |
Note: The predicted λmax values are estimations based on the behavior of similar compounds and can vary with the solvent.
X-ray Crystallography and Solid-State Characterization
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be reconstructed, yielding highly accurate data on bond lengths, bond angles, and torsional angles.
For this compound, an SC-XRD analysis would reveal the exact conformation of the molecule in the solid state, including the planarity of the benzene ring and the orientation of the methoxy, nitro, and ammonium (B1175870) (-NH₃⁺, in the hydrochloride form) groups. It would also elucidate the packing of molecules within the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds (e.g., between the ammonium group and chloride ion) and π–π stacking, which govern the crystal's stability and physical properties. Studies on similar aromatic compounds have successfully used this method to confirm molecular structures and analyze intermolecular forces. mdpi.comnih.gov
Table 3: Exemplary Crystallographic Data for a Substituted Aniline Derivative
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 6.37 | Unit cell dimension along the a-axis. |
| b (Å) | 13.34 | Unit cell dimension along the b-axis. |
| c (Å) | 8.51 | Unit cell dimension along the c-axis. |
| β (°) | 97.44 | The angle between the a and c axes. |
| Volume (ų) | 716.5 | The volume of a single unit cell. |
Note: This data is representative of a similar organic molecule nih.gov and serves for illustrative purposes only. Specific values for this compound must be determined experimentally.
Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. ucmerced.edu Instead of a single crystal, a fine powder of the material is exposed to X-rays, generating a characteristic diffraction pattern. This pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu
The primary applications of PXRD for this compound include:
Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns to confirm the identity and purity of a synthesized batch.
Polymorphism Screening: Investigating whether the compound can exist in multiple crystalline forms (polymorphs). Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties (e.g., solubility, stability, melting point). Each polymorph would produce a distinct PXRD pattern.
Crystallinity Assessment: Determining the degree of crystallinity versus amorphous content in a solid sample.
The analysis of PXRD patterns, such as those shown for isomers like 4-methoxy-2-nitroaniline, allows for the determination of unit cell parameters and confirmation of the crystal system, providing a crucial link between bulk material and its underlying single-crystal structure. researchgate.netresearchgate.net
Computational Chemistry and Quantum Mechanical Investigations
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack.
Neutral Regions (Green): These areas have a balanced electrostatic potential.
For substituted anilines, MEP maps clearly identify the reactive centers. In a molecule like 3-Methoxy-4-nitroaniline (B176388), the oxygen atoms of the nitro group would exhibit a strong negative potential, making them sites for electrophilic interactions. Conversely, the hydrogen atoms of the amino group would show a positive potential, indicating sites for nucleophilic interactions. The aromatic ring itself will show a complex potential distribution influenced by the competing effects of the methoxy (B1213986) and nitro substituents. Such maps are essential for understanding intermolecular interactions and predicting how the molecule will engage with biological targets or other reactants.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful method for elucidating complex reaction mechanisms at the molecular level. It allows for the study of reaction pathways, the identification of intermediates, and the characterization of transition states, which are often difficult or impossible to observe experimentally. Common reactions for nitroanilines include the reduction of the nitro group to form an amino group, a key step in the synthesis of dyes and other complex molecules. For example, the reduction of the related 4-Methoxy-3-nitroaniline yields 3-methoxy-1,4-phenylenediamine.
A critical aspect of modeling reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
While specific computational studies detailing the reaction mechanisms, transition states, and activation energies for reactions involving 3-Methoxy-4-nitroaniline hydrochloride were not found in the searched literature, general principles can be applied. For instance, in the catalytic hydrogenation of a nitro group, DFT calculations can model the adsorption of the molecule onto the catalyst surface (e.g., Palladium on carbon), the stepwise addition of hydrogen atoms, and the subsequent release of the product. The kinetics of hydrogenation for a similar compound, 2-methoxy-5-nitroaniline (B165355), were found to be kinetically controlled, with a calculated activation energy of 93.73 kJ/mol, highlighting the type of data that can be obtained from such studies. Future computational work on 3-Methoxy-4-nitroaniline would be valuable to map out its specific reaction pathways and quantify the energetic barriers involved.
Solvent Effects on Reaction Energetics
Computational models can be employed to study these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good qualitative understanding of how the solvent's polarity affects reaction energetics.
For more detailed and accurate investigations, explicit solvent models can be used. In these models, a number of individual solvent molecules are included in the quantum mechanical calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reaction pathways and energetics. For instance, in reactions involving substituted anilines, the nature of the solvent can influence the reaction mechanism itself. mq.edu.au
Non-Linear Optical (NLO) Properties: Theoretical Prediction and Experimental Correlation
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Organic molecules with a "push-pull" electronic structure, like many substituted nitroanilines, are promising candidates for NLO materials. In these molecules, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system. This arrangement can lead to a large change in dipole moment upon electronic excitation, which is a key factor for high NLO response.
Theoretical calculations are instrumental in the design and prediction of NLO properties of new materials. Quantum chemical methods can be used to calculate the linear polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ, respectively), which are the microscopic measures of the NLO response of a molecule.
Hyperpolarizability Calculations and Structure-NLO Relationships
The first hyperpolarizability (β) is of particular importance for second-order NLO applications such as second-harmonic generation (SHG). Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate β.
The relationship between a molecule's structure and its NLO properties is a central theme in this field of research. For substituted anilines, the following factors are known to influence the hyperpolarizability:
Nature of Donor and Acceptor Groups: Stronger electron-donating and electron-withdrawing groups generally lead to a larger β value.
Conjugation Length: Increasing the length of the π-conjugated bridge between the donor and acceptor groups can enhance the NLO response.
Molecular Geometry: The planarity of the molecule and the relative orientation of the donor and acceptor groups can significantly impact the charge transfer and, consequently, the hyperpolarizability.
While no specific hyperpolarizability data for this compound was found, studies on similar substituted anilines and N,N-dimethylanilines have shown that variations in substituents and conjugation length can be used to tune the NLO properties. mq.edu.au
Applications As a Precursor in Specialized Chemical Syntheses
Synthesis of Advanced Functional Organic Materials
3-Methoxy-4-nitroaniline (B176388) is a valuable building block in the creation of sophisticated organic materials. Its primary amine group can be readily diazotized, and the electron-withdrawing and donating groups on the aromatic ring influence the electronic properties of the resulting molecules.
Nitroanilines are a well-established class of intermediates in the synthesis of azo dyes. The general methodology involves the diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich species such as a phenol (B47542), naphthol, or another aromatic amine.
While specific research detailing dyes derived from 3-methoxy-4-nitroaniline is not extensively published, its structural similarity to other methoxy (B1213986) nitroanilines allows for a clear projection of its synthetic utility. For instance, isomers like 2-methoxy-5-nitroaniline (B165355) are diazotized and coupled with various compounds, such as N-phenylnaphthylamine or 1,3-dihydroxybenzene, to produce a range of monoazo disperse dyes with yellow to orange hues. scialert.netorientjchem.org The synthesis process typically involves dissolving the aniline (B41778) derivative in an acidic medium (like sulfuric or hydrochloric acid), cooling it to 0-5°C, and adding a solution of sodium nitrite (B80452) to form the diazonium salt. This reactive intermediate is then added to a solution of the coupling component to yield the final azo dye. scialert.netunb.ca
The specific properties of the resulting dye, including its color (λmax), color strength (tinctorial strength), and fastness properties (light, washing, and rubbing), are determined by the final molecular structure, which is influenced by both the diazonium component (from 3-methoxy-4-nitroaniline) and the chosen coupling partner. orientjchem.orgresearchgate.net The presence of the nitro group generally contributes to good light fastness. orientjchem.org
Table 1: Examples of Azo Dyes Synthesized from Related Nitroanilines This table illustrates the types of dyes that could be synthesized using 3-Methoxy-4-nitroaniline as a precursor, based on documented syntheses with its isomers.
| Diazo Component | Coupling Component | Resulting Dye Type | Observed Color/Shade |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Monoazo Disperse Dye | Yellow to Orange |
| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | Monoazo Disperse Dye | Brown |
| 4-Nitroaniline (B120555) | Salicylic Acid | Azo Dye | - |
| 4-Nitroaniline | H-acid | Dichlorotriazine Reactive Dye | - |
Data compiled from studies on related nitroaniline isomers. scialert.netorientjchem.orgresearchgate.netmjbas.com
Aniline and its derivatives are key monomers in the synthesis of conducting polymers and high-performance polyimides. The polymerization of aniline yields polyaniline, a well-known conducting polymer. Research has shown that copolymers can be synthesized by combining aniline with substituted anilines, such as 3-nitroaniline (B104315), to tune the final properties of the polymer. researchgate.net
The oxidative copolymerization of aniline with 3-nitroaniline, for example, allows for the modification of properties like solubility, thermal stability, and electrical conductivity by varying the monomer feed ratio. researchgate.net Similarly, copolymers of aniline and o-methoxy aniline have been synthesized electrochemically, demonstrating that the methoxy group can be incorporated into polymer chains to influence the characteristics of the resulting material. researchgate.net
Given these precedents, 3-methoxy-4-nitroaniline could serve as a monomer or co-monomer in the synthesis of novel polymers. Its incorporation into a polymer backbone could impart specific thermal or electronic properties. Furthermore, as a difunctional molecule (with an amino group and a reactive aromatic ring), it can act as an intermediate in the synthesis of more complex monomers for high-temperature resistant polymers like polyimides, which are known for their exceptional thermal and oxidative stability. researchgate.net
Organic molecules with electron donor and acceptor groups connected by a π-conjugated system are of significant interest for applications in nonlinear optics (NLO) and other optoelectronic devices. researchgate.net Nitroaniline derivatives are a classic example of such "push-pull" systems, where the amino group acts as an electron donor and the nitro group as a strong electron acceptor.
Isomers of 3-methoxy-4-nitroaniline, such as 2-methoxy-4-nitroaniline (B147289) and 4-methoxy-2-nitroaniline, have been investigated for their potential in optoelectronics. researchgate.netresearchgate.net Single crystals of these materials have been grown and characterized for their optical properties. researchgate.net Research has demonstrated that it is possible to generate a second-order nonlinear response (second harmonic generation) from materials that normally crystallize in a centrosymmetric structure, such as 4-methoxy-2-nitroaniline, by controlling the size and orientation of nanocrystals within a polymer fiber matrix. researchgate.net
The molecular structure of 3-methoxy-4-nitroaniline, featuring both donor (amino, methoxy) and acceptor (nitro) groups, makes it a promising candidate for the development of new NLO materials. Its hyperpolarizability, a measure of NLO activity, is expected to be significant due to this intramolecular charge-transfer character.
Table 2: Research on Related Methoxy Nitroanilines for Optical Applications
| Compound | Application/Study | Key Finding |
| 2-Methoxy-4-nitroaniline | Single crystal growth | Confirmed crystallization in a monoclinic system for optical property analysis. researchgate.net |
| 4-Methoxy-2-nitroaniline | Single crystal growth | Grown and analyzed for optical and thermal properties. researchgate.net |
| 4-Methoxy-2-nitroaniline | Nonlinear optics | Achieved second harmonic generation from nanocrystals in electro-spun polymer fibers. researchgate.net |
| 4-nitro-4′-methoxy benzylidene aniline | Crystal growth for NLO | Synthesized and characterized for second harmonic generation, showing efficiency 1.24 times that of KDP. researchgate.net |
Role in Supramolecular Chemistry and Crystal Engineering
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize solid-state structures with desired properties. ub.edu 3-Methoxy-4-nitroaniline hydrochloride, with its multiple hydrogen bond donors (amino group) and acceptors (nitro and methoxy groups), is an ideal candidate for studies in this field.
Hydrogen bonds are the most important interactions in supramolecular chemistry for building robust, directional frameworks. In the crystal structures of substituted nitroanilines, N–H···O hydrogen bonds involving the amino group as the donor and the oxygen atoms of the nitro group as the acceptor are ubiquitous and play a critical role in defining the molecular assembly. researchgate.net
Studies on related molecules provide insight into the likely hydrogen-bonding patterns of 3-methoxy-4-nitroaniline. For example, in the crystal structure of 1,3-diamino-4-nitrobenzene, molecules are linked by N–H···O hydrogen bonds into two-dimensional (4,4) nets. researchgate.net In sulfonamide derivatives, which also contain N-H donors and sulfonyl oxygen acceptors, predictable hydrogen-bonding patterns like chains or dimers are consistently observed. mdpi.com The methoxy group can also act as a hydrogen bond acceptor, as seen in the crystal structure of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, where it accepts a hydrogen bond from an N-H group. mdpi.com
Therefore, in the crystal structure of 3-methoxy-4-nitroaniline, a complex and robust three-dimensional network can be anticipated, directed by a combination of N–H···O(nitro), N–H···O(methoxy), and potentially weaker C–H···O interactions. The hydrochloride form would introduce strong N⁺–H···Cl⁻ hydrogen bonds, further influencing the crystal packing.
Co-crystallization is a technique used to modify the physicochemical properties of a solid, particularly for active pharmaceutical ingredients (APIs), without altering the covalent structure of the molecule itself. nih.gov It involves combining two or more different molecules in a stoichiometric ratio within a single crystal lattice.
Nitroaniline derivatives have been successfully used as co-formers in co-crystallization studies. This demonstrates the ability of the functional groups on the nitroaniline scaffold to form reliable intermolecular interactions with other molecules. The design of co-crystals relies on identifying robust and predictable intermolecular synthons, which are structural units formed by intermolecular interactions. The hydrogen bonding capabilities of the amino and nitro groups of 3-methoxy-4-nitroaniline make it a suitable candidate for screening as a co-former with various APIs or other molecular components.
Precursor for Biologically Relevant Scaffolds (excluding clinical applications)
The utility of nitroaniline derivatives as foundational materials in organic synthesis is well-established, owing to the versatile reactivity of the amino and nitro functional groups. These groups allow for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. In principle, this compound serves as a valuable building block for creating intricate, biologically relevant molecular scaffolds. The amino group can be readily diazotized or acylated, while the nitro group can be reduced to an amine, providing two distinct points for molecular elaboration.
However, a review of available scientific literature does not provide specific, detailed examples of this compound being used as a direct precursor for the synthesis of complex, biologically relevant molecules outside of clinical applications. While related isomers, such as 2-methoxy-4-nitroaniline and 4-nitroaniline, are cited as intermediates in the production of pigments and other chemical products, direct synthetic routes starting from the 3-methoxy-4-nitro isomer for non-clinical bioactive scaffolds are not extensively documented.
Synthetic Intermediate for Complex Molecules
As a synthetic intermediate, the potential of this compound lies in its substituted benzene (B151609) ring structure. The methoxy, nitro, and amino groups influence the ring's electron density and regioselectivity in electrophilic aromatic substitution reactions. The reduction of the nitro group to form a diamine derivative is a common strategy that significantly expands its synthetic utility, opening pathways to heterocyclic compounds like benzimidazoles, which are core structures in many biologically active molecules. For instance, the related compound 3-nitro-4-methoxy-acetylaniline undergoes catalytic hydrogenation to selectively reduce the nitro group, yielding 3-amino-4-methoxy-acetylaniline, a key step that highlights the transformative potential of the nitroaniline core.
Despite this potential, specific examples detailing the multi-step synthesis of complex molecules where this compound is the definitive starting material are not prominent in the surveyed research.
Exploration of Structure-Reactivity Relationships in Enzyme-Catalyzed Reactions
The study of how an enzyme interacts with a substrate is fundamental to understanding biological processes and for the design of enzyme inhibitors. While there is a broad field of study concerning the structure-activity relationships of enzyme inhibitors, specific research focusing on this compound in enzyme-catalyzed reactions is not readily found in the scientific literature.
In a more general context, derivatives of a related compound, p-nitroaniline, are widely used as chromogenic substrates in enzyme assays. In these assays, an amino acid or peptide is attached to the p-nitroaniline. When an enzyme, such as a protease, cleaves this bond, it releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This method is a staple in biochemistry for measuring enzyme activity. However, this application relates to p-nitroaniline derivatives and serves as a general example of how nitroanilines can be used in enzymology, rather than a specific study on the structure-reactivity of this compound itself.
Corrosion Inhibition Studies (of derivatives)
The prevention of metal corrosion is a critical area of industrial chemistry. A common strategy involves the use of organic molecules as corrosion inhibitors, particularly in acidic environments. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The effectiveness of these organic inhibitors is closely linked to their molecular structure, especially the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and aromatic rings, which can facilitate adsorption.
Derivatives of various organic compounds, including nitroanilines, have been investigated for their potential as corrosion inhibitors. The mode of action is typically chemisorption, where the inhibitor molecules form bonds with the metal surface, following adsorption models like the Langmuir isotherm. researchgate.net Studies on ortho-, meta-, and para-nitroaniline have demonstrated their ability to inhibit the corrosion of zinc in nitric acid. researchgate.net The inhibition efficiency (IE) was found to be dependent on both the inhibitor's concentration and the acid concentration, with m-nitroaniline showing the highest efficiency of 99.4% at a 40 mM concentration in 0.15 M HNO₃. researchgate.net
These studies often employ gravimetric (weight loss) and electrochemical techniques (potentiodynamic polarization and electrochemical impedance spectroscopy) to evaluate the performance of the inhibitors. The data reveal that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netuobaghdad.edu.iqnih.gov The adsorption process is influenced by the electronic structure of the inhibitor molecule. researchgate.netampp.org
The following table summarizes research findings for various organic derivatives, illustrating the typical data and results from corrosion inhibition studies.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Purity Assessment and Process Monitoring
Chromatographic methods are the cornerstone of analytical chemistry in the pharmaceutical industry, offering high-resolution separation of complex mixtures. For 3-Methoxy-4-nitroaniline (B176388) hydrochloride, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly pertinent for purity evaluation and trace analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 3-Methoxy-4-nitroaniline hydrochloride and for monitoring the progress of its synthesis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, leveraging a nonpolar stationary phase and a polar mobile phase to separate the analyte from its impurities.
A typical HPLC method for a methoxy-nitroaniline derivative would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a pH modifier like phosphate (B84403) buffer to ensure consistent ionization of the analyte and any acidic or basic impurities. Ultraviolet (UV) detection is commonly employed, with the detection wavelength selected based on the UV absorbance maxima of this compound.
The progress of the synthesis of this compound can be effectively monitored by taking aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the samples by HPLC. This allows for the tracking of the consumption of starting materials and the formation of the desired product and any by-products, enabling optimization of reaction conditions.
Table 1: Illustrative HPLC Method Parameters for Analysis of Methoxy-Nitroaniline Compounds
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table presents a hypothetical set of parameters based on methods for structurally similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities. For this compound, GC-MS is particularly useful for detecting and quantifying trace-level process-related impurities that may be genotoxic.
In a relevant study, a sensitive GC-MS method was developed and validated for the trace analysis of p-Anisidine and 4-Methoxy-2-nitroaniline in Esomeprazole magnesium drug substances ajrconline.org. This demonstrates the capability of GC-MS for analyzing structurally similar compounds. The method involved a capillary column and mass spectrometric detection, which provides high selectivity and sensitivity ajrconline.org.
For the analysis of this compound, a sample preparation step, such as dissolution in a suitable organic solvent followed by derivatization if necessary to improve volatility and thermal stability, would be required. The GC oven temperature would be programmed to ensure the separation of impurities from the main compound and each other. The mass spectrometer would be operated in either full scan mode for qualitative identification of unknown impurities or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine two or more analytical methods, provide enhanced analytical capabilities for complex samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prime example and is invaluable for the analysis of pharmaceutical compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high-resolution separation of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. This technique is instrumental in the identification and quantification of impurities in this compound, especially those present at very low levels.
The LC component separates the impurities from the main compound and from each other. The separated components then enter the mass spectrometer, where they are ionized. In a tandem mass spectrometer, a precursor ion corresponding to a specific compound is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.
A multi-analyte LC-MS/MS method was successfully developed for the screening and determination of 12 nitrosamines in sartan medicines, showcasing the power of this technique for trace-level impurity analysis nih.gov. The method utilized an Xselect® HSS T3 column with a gradient elution of formic acid in water and formic acid in an acetonitrile/methanol mixture nih.gov. This approach could be adapted for the analysis of potential impurities in this compound. The development of such a method would involve optimizing the chromatographic conditions and the MS/MS parameters (precursor and product ions, collision energy) for the target impurities.
Method Validation and Analytical Performance Metrics in Research Contexts
The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose. A validated method provides confidence in the accuracy, precision, and reliability of the analytical data. The validation of analytical methods for pharmaceutical analysis is typically performed according to the guidelines of the International Council for Harmonisation (ICH).
In a research context, the validation of an HPLC method for a related compound, 3-hydroxy-4-methoxy benzal acrolein, demonstrated excellent performance metrics. The method was validated for linearity, repeatability, accuracy, detection limit, and quantitation limit nih.gov. The calibration curve was linear over a wide concentration range with a correlation coefficient (r) greater than 0.999 nih.gov. Good repeatability was observed with a relative standard deviation (RSD) of less than 2%, and recoveries ranged from 94.5% to 106.37% nih.gov.
Table 2: Example of Analytical Performance Metrics from a Validated HPLC Method for a Related Compound
| Validation Parameter | Result |
|---|---|
| Linearity (Concentration Range) | 0.005–0.08 mg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Repeatability (RSD) | < 2% (n=6) |
| Accuracy (Recovery) | 94.5% to 106.37% |
| Limit of Detection (LOD) | 5.0 ng/mL |
| Limit of Quantitation (LOQ) | 15.0 ng/mL |
Data based on the validation of an HPLC method for 3-hydroxy-4-methoxy benzal acrolein. nih.gov
These performance metrics serve as a benchmark for what would be expected from a validated analytical method for this compound. A thoroughly validated method ensures the reliability of data for purity assessment, stability testing, and quality control.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Gaps
Nitroaniline derivatives are recognized as crucial intermediates in the synthesis of a wide array of commercial products, including dyes, agrochemicals, and pharmaceuticals. google.com The academic contributions in this area have largely focused on understanding the structure-activity relationships of various isomers, which in turn allows for the design of novel molecules with tailored properties. nbinno.com For instance, isomers like 2-nitroaniline (B44862) and 4-nitroaniline (B120555) are well-documented precursors for pigments and specialty chemicals. chempanda.comwikipedia.org
Despite the broad interest in this class of compounds, a thorough review of scientific databases reveals a significant research gap concerning 3-Methoxy-4-nitroaniline (B176388) and its hydrochloride salt. There is a conspicuous lack of published studies detailing its specific synthetic pathways, physicochemical properties, and potential applications. This absence of dedicated research means that its unique characteristics, which may arise from its specific substitution pattern, remain unexplored. The primary academic contribution, therefore, is the identification of this knowledge gap itself. Future research should prioritize the fundamental characterization of this compound to establish a baseline for more advanced investigations.
Emerging Synthetic Strategies for Nitroaniline Derivatives
The synthesis of nitroanilines has traditionally relied on methods such as the nitration of acetanilide (B955) derivatives followed by hydrolysis or the amination of halogenated nitrobenzenes. google.commagritek.com These conventional methods often involve harsh reaction conditions, the use of strong acids, and multiple steps, posing challenges for industrial-scale production and environmental sustainability. google.com
In response to these challenges, several innovative and emerging synthetic strategies have been developed for nitroaniline derivatives, which could be adapted for the efficient synthesis of 3-Methoxy-4-nitroaniline hydrochloride.
Continuous-Flow Synthesis : This technology has emerged as a powerful tool for improving the safety and efficiency of chemical processes, particularly for reactions involving potentially hazardous reagents like nitro compounds. A metal-free reduction of nitroarenes to anilines using trichlorosilane (B8805176) has been successfully demonstrated in a continuous-flow system, offering high yields, short reaction times, and eliminating the need for purification. nih.gov This approach provides excellent functional group tolerance, selectively reducing nitro groups in the presence of halogens, ketones, and esters. nih.gov
Green Chemistry Approaches : Efforts to develop more environmentally friendly processes have led to methods like the catalytic hydrogenation of p-nitroaniline using a Raney nickel catalyst with water as the solvent. researchgate.net This process is highly efficient, with the solvent and catalyst being reusable, aligning with the principles of green chemistry. researchgate.net
Direct Amination : Newer protocols involve the direct amination of aromatic nitro compounds using reagents like O-alkylhydroxylamines. google.com This method can be performed in a single step and often benefits from the use of a metallic catalyst, such as copper, to significantly increase the yield of the desired nitroaniline derivative. google.com
These emerging strategies offer milder conditions, reduced environmental impact, and enhanced safety, making them promising avenues for the future synthesis of this compound and other related compounds. nih.govgoogle.com
Table 1: Comparison of Synthetic Strategies for Nitroaniline Derivatives
| Strategy | Key Features | Advantages | Potential for this compound |
|---|---|---|---|
| Traditional Nitration/Hydrolysis | Multi-step process using strong acids (H₂SO₄, HNO₃). magritek.comyoutube.com | Well-established and widely understood. | Feasible, but may have environmental and safety drawbacks. |
| Continuous-Flow Reduction | Metal-free reduction using reagents like trichlorosilane in a microreactor. nih.govbeilstein-journals.org | High safety, rapid reaction, high yield, no purification needed. nih.gov | Highly promising for safe and efficient large-scale production. |
| Green Catalytic Hydrogenation | Uses catalysts like Raney Nickel with water as a solvent. researchgate.net | Environmentally friendly, reusable catalyst and solvent. researchgate.net | Excellent green alternative to traditional methods. |
| Direct Amination | Single-step reaction of a nitro-precursor with an aminating agent. google.com | Fewer reaction steps, high yield with catalyst. google.com | Potentially efficient route if a suitable precursor is available. |
Potential for Novel Applications in Advanced Materials Science
The unique electronic properties of nitroaniline derivatives, stemming from the interplay between the electron-donating amino group and the electron-withdrawing nitro group, make them attractive candidates for applications in advanced materials.
Nonlinear Optical (NLO) Materials : Organic molecules with significant π-conjugated systems and charge-transfer characteristics are known to exhibit high second-harmonic generation (SHG) efficiencies, a key property for NLO materials. inoe.ro Nitroaniline derivatives have been extensively studied as models for NLO applications. researchgate.net For example, co-crystals of 3-nitroaniline (B104315) have been investigated for their NLO properties. inoe.ro While pure p-nitroaniline has no SHG signal due to its crystal structure, its inclusion in inorganic hosts can switch on and enhance this property, demonstrating the potential for creating novel NLO nanocomposites. dtic.mil Given its structure, this compound could possess favorable electronic and crystalline properties for NLO applications, a possibility that warrants experimental investigation.
Chemical Sensors : The detection of nitroaromatic compounds is crucial for environmental monitoring and security. Advanced materials are being developed to serve as highly sensitive and selective chemosensors for nitroanilines. osti.gov Recent research has focused on:
Luminescent Metal-Organic Frameworks (MOFs) : These materials can exhibit a rapid and ultrasensitive fluorescence response to nitroaniline isomers, with detection limits in the nanomolar range. acs.org
Nanocomposites : Materials like mixed metal (Zn, Ni) tungstate (B81510) nanocomposites have been explored as fluorometric sensors for p-nitroaniline, using a fluorescence quenching mechanism for detection. nih.govnih.gov
Pyrene-Based Chemosensors : These can detect trace amounts of nitroanilines through a photo-induced electron transfer mechanism, showing excellent sensitivity. osti.gov
The specific electronic signature of this compound could make it a target analyte for such sensors or, conversely, a building block for new sensor materials designed to detect other substances.
Prospects for Further Computational and Mechanistic Insights
Computational chemistry provides powerful tools to predict molecular properties and guide experimental research. For nitroaniline derivatives, computational studies have been instrumental in understanding their structure, electronic behavior, and potential activities.
Density Functional Theory (DFT) : DFT calculations are widely used to study the interplay of hydrogen bonds, aromatic interactions, and their effect on crystal packing in nitroaniline derivatives. researchgate.net Such studies can predict molecular geometry, vibrational spectra, and dimerization energies. researchgate.nettandfonline.com For 3-nitroanilinium chloride, a related compound, DFT methods have been used to analyze its molecular structure, vibrational spectra, and frontier molecular orbitals (HOMO-LUMO), which helps in predicting its pharmaceutical potential. tandfonline.comresearchgate.net Applying DFT to this compound could provide fundamental insights into its stability, electronic properties, and NLO potential before undertaking extensive experimental work. nih.govrsc.org
Molecular Docking : This computational technique predicts the interaction between a small molecule and a protein's active site. researchgate.net Molecular docking studies have been performed on various nitroaniline derivatives to explore their potential as anticancer or anti-inflammatory agents by predicting their binding affinity to specific enzymes like DNA gyrase or iNOS. researchgate.netnih.govmui.ac.ir Such in silico screening could be a first step in evaluating the bioactivity of this compound, identifying potential therapeutic targets and accelerating the drug discovery process. researchgate.net
Mechanistic Studies : Understanding the reaction mechanisms is key to optimizing synthetic processes. The mechanism for the nitration of acetanilide, a common step in nitroaniline synthesis, involves the formation of a nitronium ion electrophile that attacks the aromatic ring. youtube.com Similarly, the acetylation of p-nitroaniline is driven by the nucleophilic attack of the amino group on acetic anhydride (B1165640). quora.com Detailed computational and experimental mechanistic studies on the synthesis of this compound would be invaluable for improving reaction efficiency and yield.
Future research should leverage these computational tools to build a theoretical framework for this compound. This would not only predict its properties but also provide a rationale for targeted experimental synthesis and application-oriented studies, bridging the current knowledge gap and unlocking the full potential of this intriguing compound.
Q & A
Q. How can 3-Methoxy-4-nitroaniline hydrochloride be synthesized and characterized in a laboratory setting?
- Methodological Answer : Synthesis typically involves nitration of 3-methoxyaniline derivatives under controlled acidic conditions. For example, nitration of 4-methoxyaniline (or analogs) using nitric acid in a hydrochloric acid medium yields the nitroaniline hydrochloride salt . Characterization includes:
- Spectroscopy : UV-Vis (λmax ~400 nm for nitroaromatic absorption) and FTIR (C-NO₂ stretching at ~1520 cm⁻¹, NH₃⁺ deformation at ~1600 cm⁻¹) .
- Elemental Analysis : Verify stoichiometry (e.g., C: 37.4%, H: 3.6%, N: 12.5%, Cl: 15.8%) .
- Melting Point : Compare to literature values (e.g., ~178°C for structurally similar nitroaniline derivatives) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear NIOSH/MSHA-approved respirators for organic vapors, nitrile gloves, and chemical-resistant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
- Storage : Keep in airtight containers at ≤25°C, away from reducing agents to prevent decomposition .
Advanced Research Questions
Q. How can impurities in this compound be quantified using advanced chromatographic techniques?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor for common byproducts like 4-methoxyaniline (retention time ~6.2 min) and 3-nitroanisole (~8.5 min) .
- Validation : Spike samples with deuterated internal standards (e.g., 8-OHdG-15N5) to correct for matrix effects .
- Detection Limits : Achieve LOQ ≤0.1% using MRM transitions (e.g., m/z 198 → 152 for the parent ion) .
Q. What experimental strategies can assess the thermal and photolytic stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Decomposition onset >200°C indicates thermal stability .
- Photolysis Studies : Expose to UV light (λ=254 nm) in methanol/water (1:1). Monitor degradation via LC-MS; nitro group reduction to amine is a key pathway .
- Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-life under varying pH (e.g., t₁/₂ = 48 hr at pH 7 vs. 12 hr at pH 2) .
Q. How can researchers design experiments to study the compound’s reactivity in nitration or coupling reactions?
- Methodological Answer :
- Nitration Optimization : Vary HNO₃/H₂SO₄ ratios (1:3 to 1:5) at 0–5°C. Monitor regioselectivity via ¹H NMR (e.g., para/ortho nitro product ratios) .
- Cross-Coupling : Use Pd/C or CuI catalysts in DMF with aryl boronic acids. Analyze coupling efficiency via GC-MS for biphenyl derivatives .
- Mechanistic Probes : Isotope labeling (e.g., ¹⁵N-nitration) to track nitro group incorporation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
